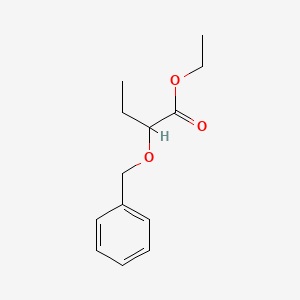

Ethyl-2-benzyloxybutyrate

Description

Ethyl-2-benzyloxybutyrate (C₁₃H₁₆O₃) is an ester derivative of butyric acid featuring a benzyloxy group (-OCH₂C₆H₅) at the 2-position and an ethyl ester moiety. This compound is structurally characterized by its aromatic benzyl ether and aliphatic ester groups, which confer unique physicochemical properties. The benzyloxy group may serve as a protective group in synthetic pathways, enabling selective reactions in pharmaceutical or fine chemical manufacturing .

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

ethyl 2-phenylmethoxybutanoate |

InChI |

InChI=1S/C13H18O3/c1-3-12(13(14)15-4-2)16-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |

InChI Key |

BIKNRGZCIFDDTE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OCC)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl-2-benzyloxybutyrate with structurally related esters, emphasizing molecular properties, physical characteristics, and applications:

| Compound | Molecular Formula | Molecular Weight | Specific Gravity (d²⁰/²⁰) | Refractive Index (n²⁰D) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₆O₃ | 220.26 (calculated) | ~0.95 (estimated) | ~1.485 (estimated) | Organic synthesis intermediate |

| Ethyl 2-ethylbutyrate | C₈H₁₆O₂ | 144.21 | 0.866–0.871 | 1.402–1.407 | Food additive, flavoring agent |

| Ethyl 2-methoxybenzoate | C₁₀H₁₂O₃ | 180.20 | N/A | N/A | Fragrances, pharmaceuticals |

| Ethyl 2-phenylbutyrate | C₁₂H₁₆O₂ | 192.25 | N/A | N/A | Potential flavoring or solvent |

Structural and Functional Analysis

This compound vs. Ethyl 2-ethylbutyrate :

The benzyloxy group introduces aromaticity and bulkiness, increasing molecular weight and likely reducing volatility compared to the ethyl-substituted analog. Ethyl 2-ethylbutyrate’s lower specific gravity (0.866–0.871) and refractive index (1.402–1.407) reflect its simpler aliphatic structure, making it suitable for food applications .This compound vs. Ethyl 2-methoxybenzoate :

Both compounds contain aromatic substituents, but the methoxy group in Ethyl 2-methoxybenzoate is smaller and less sterically hindered than benzyloxy. This difference may enhance the solubility of the methoxy analog in polar solvents, favoring its use in pharmaceutical formulations .- This compound vs. The benzyloxy group’s ether linkage could facilitate hydrogenolysis or acid-catalyzed cleavage, making it valuable in multi-step syntheses .

Research Findings and Spectral Data

Spectral Identification :

- IR Spectroscopy : this compound would exhibit ester carbonyl absorption near 1740 cm⁻¹ and ether C-O stretching around 1100 cm⁻¹. Similar patterns are observed in Ethyl 2-methoxybenzoate (C=O at ~1720 cm⁻¹) .

- NMR : The benzyloxy group’s aromatic protons would resonate at δ 7.2–7.4 ppm (1H NMR), while the ethyl ester protons appear as triplets near δ 1.2–1.4 ppm (CH₃) and δ 4.1–4.3 ppm (CH₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.